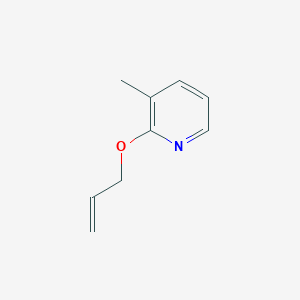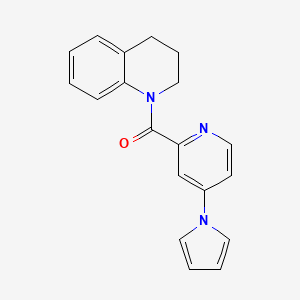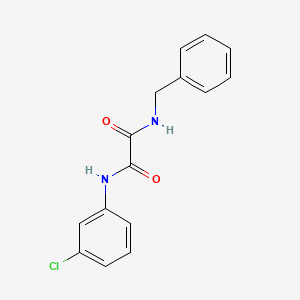
2,6-Dimethylpyridine-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylpyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2219375-91-2 . It has a molecular weight of 189.21 and its IUPAC name is this compound . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, fluorosulfonyl radicals have been identified as a concise and efficient approach for producing sulfonyl fluorides . This method of direct fluorosulfonylation has emerged as an alternative to current methods .Molecular Structure Analysis
The molecular formula of this compound is C7H8FNO2S . The Inchi Code for the compound is 1S/C7H8FNO2S/c1-5-3-7 (12 (8,10)11)4-6 (2)9-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 189.21 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Radiopharmaceutical Development:
2,6-Dimethylpyridine-4-sulfonyl fluoride plays a significant role in the field of radiopharmaceuticals, particularly in PET (Positron Emission Tomography) chemistry. Its utility is evident in the nucleophilic incorporation of [(18)F]F(-) under aqueous conditions, advantageous for the development of complex biological pharmacophores. The compound's ability to be prepared in water at room temperature and its application in radiotracer purification highlight its potential in advancing PET imaging techniques and developing aqueous, room temperature (18)F labeling strategies (Inkster et al., 2012).
Polymer Science:
This compound is instrumental in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit excellent solubility, high glass transition temperatures, and exceptional thermal stability. They can be cast into transparent, flexible films with low dielectric constants and high transparency, making them suitable for various applications, including electronic and optical materials (Xiao-Ling Liu et al., 2013).
Fluorination Reactions:
The compound is a key player in the development of practical approaches for the in-situ generation of anhydrous fluoride salts, which are crucial in nucleophilic aromatic substitution (SNAr) reactions. This demonstrates its importance in organic synthesis, particularly in the transformation of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes, expanding the toolkit available for synthetic chemists (Cismesia et al., 2017).
Synthesis of Sulfonyl Fluorides:
This compound is pivotal in the synthesis of sulfonyl fluorides, which are valuable synthetic motifs with applications ranging from sulfur(VI) fluoride exchange-based "click chemistry" to the development of novel and efficient synthetic methods. This showcases its versatility in organic synthesis and its potential in developing new synthetic routes (Laudadio et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is toxic if swallowed and causes severe skin burns and eye damage . The precautionary statements associated with the compound include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for 2,6-Dimethylpyridine-4-sulfonyl fluoride were not found, there are concerns around the accumulation of trifluoroacetic acid (TFA) in the environment, which are accelerating unease in agrochemicals and pharmaceuticals regarding a future for fluorine and particularly substituents such as the ubiquitous -CF3 containing products .
Propriétés
IUPAC Name |
2,6-dimethylpyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFONKJNWBXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2555031.png)
![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2555033.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)




![5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2555042.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)